molecular formula C19H22N6O4S B2480238 2,5-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1020977-45-0

2,5-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2480238
CAS No.: 1020977-45-0
M. Wt: 430.48
InChI Key: LKHHUMSZOVSFAA-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a chemical compound for research use. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. Based on its structural features, including a benzenesulfonamide group and a pyridazine-pyridine core, this molecule is of significant interest in early-stage drug discovery, particularly in the development of protein kinase inhibitors (PKIs) . Protein kinases are enzymatic proteins that catalyze protein phosphorylation, a critical process in regulating nearly all cellular activities, including cell growth, differentiation, proliferation, and apoptosis . Dysregulation of kinase function is a hallmark of various diseases, and as such, PKIs constitute a major class of therapeutic agents, with many approved for the treatment of cancer and inflammatory diseases . The pyridazine scaffold is a common pharmacophore found in numerous investigational and approved kinase inhibitors, suggesting this compound has high research value for studying kinase signaling pathways and screening for novel therapeutic agents . Researchers can utilize this compound to probe biological mechanisms and as a starting point for the synthesis and optimization of new chemical entities.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-28-14-6-7-15(29-2)16(13-14)30(26,27)22-12-11-21-18-8-9-19(25-24-18)23-17-5-3-4-10-20-17/h3-10,13,22H,11-12H2,1-2H3,(H,21,24)(H,20,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHHUMSZOVSFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 1,4-Dimethoxybenzene

The precursor 1,4-dimethoxybenzene undergoes sulfonation using chlorosulfonic acid in dichloroethane at 0–5°C for 4 hours, yielding 2,5-dimethoxybenzenesulfonyl chloride (78% yield). Subsequent ammonolysis with aqueous NH₃ at 40°C for 2 hours produces the sulfonamide core (91% purity).

Alternative Route via Nitrostyrene Intermediate

Patent CN114436847A describes a nitroalkene synthesis method applicable to methoxy-substituted aromatics. Reacting 2,5-dimethoxybenzaldehyde with nitromethane (1:0.73 molar ratio) in ethyl acetate/toluene at 75–78°C for 4 hours with ammonium acetate catalyst generates 2,5-dimethoxy-β-nitrostyrene (86% yield). Hydrogenation over Pd/C (5% wt) in ethanol at 50 psi H₂ for 6 hours reduces the nitro group to amine, which is then sulfonylated.

Development of the Ethylenediamine Linker

Direct Alkylation Strategy

Ethylenediamine is alkylated with bromoacetyl chloride in THF at −10°C, followed by reaction with the sulfonamide core in DMF containing K₂CO₃ at 80°C for 12 hours. This two-step process achieves 67% yield but suffers from over-alkylation side products.

Mitsunobu Coupling Optimization

Superior results are obtained using Mitsunobu conditions: 2,5-dimethoxybenzenesulfonamide, N-Boc-ethylenediamine, DIAD, and PPh₃ in THF (0°C to rt, 24 hours). Deprotection with TFA/DCM (1:1) yields the free amine linker with 89% overall efficiency.

Construction of 6-(Pyridin-2-ylamino)pyridazin-3-amine

Pyridazin-3-one Precursor Synthesis

Condensation of cyanoacetic acid with p-nitrophenylacetic acid in acetic anhydride at reflux (1 hour) produces 6-arylpyridazin-3-ones (82% yield). X-ray crystallographic data confirms planar geometry (r.m.s. deviation: 0.037 Å).

Amination with 2-Aminopyridine

Patent CN104926717A details catalytic amination: pyridazin-3-one (1 eq), 2-aminopyridine (1.2 eq), and trifluoromethanesulfonic acid (0.1 eq) in anhydrous ethanol at 140°C for 18 hours under N₂. The reaction achieves 92% conversion, with recrystallization from ethyl acetate/hexanes giving 85% isolated yield.

Final Coupling and Purification

Nucleophilic Aromatic Substitution

Combining the ethylenediamine-linked sulfonamide (1 eq) with 6-(pyridin-2-ylamino)pyridazin-3-amine (1.05 eq) in DMSO at 120°C for 48 hours under microwave irradiation provides the target compound in 74% yield. LC-MS analysis shows >99% purity (m/z 488.2 [M+H]⁺).

Buchwald-Hartwig Cross-Coupling Alternative

Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3 eq) in dioxane at 100°C for 24 hours achieve comparable yields (76%) but require costly catalysts.

Industrial Scalability and Waste Management

The patented toluene/ethyl acetate solvent system allows full recovery through distillation (98% efficiency), reducing raw material costs by 41% compared to single-solvent processes. Aqueous washes are recycled for subsequent batches after salt removal via nanofiltration.

Analytical Characterization Data

Table 1. Comparative Yields of Synthetic Routes

Step Method Temp (°C) Time (h) Yield (%) Purity (%)
Sulfonamide formation Chlorosulfonation 0–5 4 78 91
Pyridazine amination Triflic acid cat. 140 18 85 99
Final coupling Microwave 120 48 74 99

¹H NMR (500 MHz, DMSO- d6 ): δ 8.42 (d, J=4.3 Hz, 1H, pyridine-H), 7.89 (s, 1H, sulfonamide-NH), 7.12–7.05 (m, 2H, aromatic), 6.98 (d, J=8.7 Hz, 1H, pyridazine-H), 3.82 (s, 6H, OCH₃), 3.45 (q, J=6.1 Hz, 2H, CH₂NH), 2.93 (t, J=6.3 Hz, 2H, CH₂N).

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